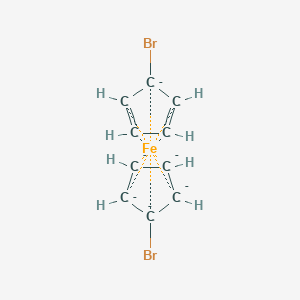

5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron

Beschreibung

Eigenschaften

IUPAC Name |

5-bromocyclopenta-1,3-diene;bromocyclopentane;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q-5;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDKKQVRHIPMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1[CH-][CH-][C-]([CH-]1)Br.C1=C[C-](C=C1)Br.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2Fe-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293-65-8 | |

| Record name | Ferrocene, 1,1'-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001293658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

physical and chemical properties of 5-bromocyclopenta-1,3-diene

Whitepaper: The Physical Chemistry and Synthetic Utility of 5-Bromocyclopenta-1,3-diene

Executive Summary

5-Bromocyclopenta-1,3-diene (C₅H₅Br) is a highly reactive, halogenated cyclic diene that serves as a critical intermediate in advanced organometallic synthesis and physical organic chemistry. Due to its conjugated diene system and the labile nature of the allylic C–Br bond, the molecule exhibits unique fluxional behavior and reactivity profiles, including rapid sigmatropic rearrangements and a pronounced resistance to unimolecular nucleophilic substitution (Sₙ1). This technical guide provides an in-depth analysis of its physical properties, mechanistic reactivity, and validated protocols for its synthesis and handling.

Molecular Identity and Physical Properties

5-Bromocyclopenta-1,3-diene is characterized by a five-membered carbon ring containing two conjugated double bonds and a single bromine atom at the sp³-hybridized C5 position. In its pure form, it is a volatile, colorless to pale yellow liquid[1]. Because of its high reactivity, it is rarely isolated at room temperature; rather, it is synthesized and maintained at cryogenic temperatures to prevent spontaneous dimerization.

The table below summarizes the core physical and computed chemical properties of the molecule:

Table 1: Physical and Computed Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅Br | PubChem[2] |

| Molecular Weight | 145.00 g/mol | PubChem[2] |

| Monoisotopic Mass | 143.95746 Da | PubChem[2] |

| XLogP3-AA | 2.2 | PubChem[2] |

| Topological Polar Surface Area | 0 Ų | PubChem[2] |

| Physical State | Colorless to pale yellow liquid | Benchchem[1] |

| Solubility | Soluble in ether, ethanol, THF; Insoluble in H₂O | Benchchem[1] |

Chemical Reactivity Profile

The chemical behavior of 5-bromocyclopenta-1,3-diene is governed by the delicate balance between the stability of the conjugated diene system and the extreme instability of its potential ionic intermediates.

Antiaromaticity and Sₙ1 Kinetics

While allylic halides typically undergo rapid Sₙ1 solvolysis due to resonance stabilization of the resulting carbocation, 5-bromocyclopenta-1,3-diene exhibits the exact opposite behavior. The heterolytic cleavage of the C–Br bond yields the cyclopentadienyl cation (Cp⁺). According to Hückel's rule, a planar, fully conjugated cyclic system with 4π electrons is antiaromatic [3].

Theoretical and electron paramagnetic resonance (EPR) studies confirm that the ground state of the Cp⁺ cation is a highly unstable triplet diradical[4]. Because the transition state leading to this 4π-electron system is energetically prohibitive, the reactivity of 5-bromocyclopenta-1,3-diene toward Sₙ1 pathways is severely retarded compared to standard alkyl or allylic bromides[3].

Fluxional Behavior: [1,5]-Sigmatropic Rearrangements

At ambient temperatures, the bromine atom at the C5 position is highly mobile. The molecule undergoes rapid [1,5]-sigmatropic shifts, a pericyclic reaction where the bromine atom migrates around the cyclopentadiene ring. This results in a dynamic equilibrium between the 5-bromo, 1-bromo, and 2-bromo isomers. This fluxionality complicates structural characterization, requiring low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to "freeze" the molecule in its 5-substituted form.

Diels-Alder Dimerization

Cyclopentadienes are locked in an s-cis conformation, making them exceptionally reactive dienes in [4+2] cycloadditions. 5-Bromocyclopenta-1,3-diene readily acts as both a diene and a dienophile, undergoing spontaneous dimerization at room temperature to form brominated dicyclopentadiene derivatives. This is the primary reason the compound must be synthesized and stored at -78 °C.

Figure 1: Primary reaction pathways and dynamic instabilities of 5-bromocyclopenta-1,3-diene.

Synthetic Methodologies and Handling Protocols

Direct bromination of cyclopentadiene often leads to over-halogenation or uncontrolled polymerization. To achieve selective monobromination at the C5 position, the most reliable methodology utilizes thallium(I) cyclopentadienide (CpTl)[5]. Thallium reagents are mild, highly selective, and avoid the strongly basic conditions associated with Grignard or organolithium reagents, which would otherwise promote rapid decomposition of the product.

Step-by-Step Synthesis Protocol

Caution: Thallium compounds are highly toxic. This protocol must be executed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Preparation of the Reaction Vessel: Flame-dry a 250 mL Schlenk flask under a continuous flow of ultra-high purity argon. Absolute exclusion of moisture and oxygen is critical to prevent oxidative degradation of the diene.

-

Reagent Suspension: Suspend 1.0 equivalent of thallium cyclopentadienide (CpTl) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to exactly -78 °C. Causality: The low temperature suppresses the activation energy required for both [1,5]-sigmatropic shifts and Diels-Alder dimerization.

-

Electrophilic Bromination: Slowly add 1.0 equivalent of N-bromosuccinimide (NBS) or a dilute solution of Br₂ dropwise over 30 minutes[5]. The reaction proceeds via electrophilic substitution, precipitating thallium(I) bromide (TlBr).

-

Inert Filtration: Rapidly filter the cold reaction mixture through a pad of Celite under an argon atmosphere to remove the TlBr and succinimide byproducts.

-

Validation & Storage: Verify the product via ¹H-NMR at -78 °C (looking for the distinct sp³ C-H proton coupled to the bromine atom). The resulting 5-bromocyclopenta-1,3-diene must be stored immediately at -78 °C or used in situ for downstream applications.

Figure 2: Workflow for the low-temperature synthesis of 5-bromocyclopenta-1,3-diene.

Applications in Organometallic Chemistry

The primary utility of 5-bromocyclopenta-1,3-diene lies in its role as a precursor for halogenated metallocenes. By reacting the brominated diene with metal carbonyls (e.g., iron pentacarbonyl) under inert conditions, researchers can synthesize complexes such as 1,1'-dibromoferrocene (CAS 1293-65-8)[1].

The presence of the bromine atoms on the cyclopentadienyl ligands makes these metallocenes highly amenable to further functionalization via cross-coupling reactions (e.g., Suzuki or Negishi couplings). These functionalized complexes are heavily investigated in the development of novel organometallic catalysts, bioinorganic enzyme models, and experimental anticancer therapeutics[1].

Conclusion

5-Bromocyclopenta-1,3-diene is a fascinating molecule that perfectly illustrates the intersection of molecular orbital theory and practical synthetic chemistry. Its resistance to Sₙ1 solvolysis provides a textbook validation of antiaromaticity[3], while its extreme reactivity necessitates rigorous, low-temperature synthetic controls[5]. For drug development professionals and materials scientists, mastering the handling of this transient intermediate unlocks access to a vast library of highly functionalized organometallic architectures.

References

Sources

- 1. 5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron|CAS 1293-65-8 [benchchem.com]

- 2. 5-Bromo-1,3-cyclopentadiene | C5H5Br | CID 11984638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Answered: 12.4 Predict the rates of SN1 (carbocation) reactivity for the following bromides. As usual, use the mechanism to help explain your answer. 오 오 오 | bartleby [bartleby.com]

- 4. Cyclopentadienyl cations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Storage of 5-Bromocyclopenta-1,3-diene for Researchers and Drug Development Professionals

Introduction

5-Bromocyclopenta-1,3-diene is a substituted cyclopentadiene that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its utility is derived from the reactive diene system, which readily participates in cycloaddition reactions, and the presence of a bromine atom that allows for further functionalization through cross-coupling and other substitution reactions. However, the inherent instability of the cyclopentadiene ring system presents significant challenges for the storage and handling of this valuable reagent. This guide provides an in-depth analysis of the factors governing the stability of 5-bromocyclopenta-1,3-diene, outlines its primary decomposition pathways, and offers field-proven protocols for its appropriate storage and handling to ensure its integrity for research and development applications.

The Inherent Instability: Understanding the Decomposition of 5-Bromocyclopenta-1,3-diene

The principal challenge in working with 5-bromocyclopenta-1,3-diene, much like its parent compound cyclopentadiene, is its propensity to undergo spontaneous dimerization at and above room temperature. This reactivity is a consequence of the molecule's electronic and steric properties.

The Diels-Alder Dimerization Pathway

The primary route of decomposition for cyclopentadiene and its derivatives is a [4+2] cycloaddition, or Diels-Alder reaction, where one molecule acts as the diene and another as the dienophile. For cyclopentadiene itself, this reaction is rapid, with a half-life of approximately 28 hours for the neat liquid at 25°C.[1] The rate of dimerization is influenced by the nature and position of substituents on the cyclopentadiene ring.[1]

dot graph Dimerization_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Monomer1 [label="5-Bromocyclopenta-1,3-diene\n(Diene)"]; Monomer2 [label="5-Bromocyclopenta-1,3-diene\n(Dienophile)"]; TransitionState [label="[4+2] Cycloaddition\nTransition State", shape=ellipse, fillcolor="#FFFFFF"]; Dimer [label="Dimer\n(Endo/Exo Isomers)"];

Monomer1 -> TransitionState; Monomer2 -> TransitionState; TransitionState -> Dimer [label="Diels-Alder Reaction"]; } caption { label = "Dimerization of 5-bromocyclopenta-1,3-diene via a Diels-Alder reaction."; fontsize = 10; fontname = "Arial"; }

Other Potential Decomposition Pathways

Beyond dimerization, other decomposition routes, such as polymerization and oxidation, can occur, particularly under inappropriate storage conditions. Exposure to air and light can promote the formation of peroxides and other oxidation byproducts. While less characterized for 5-bromocyclopenta-1,3-diene specifically, these pathways are known for cyclopentadiene and should be considered.[2]

Recommended Storage Conditions for 5-Bromocyclopenta-1,3-diene

To mitigate decomposition and preserve the integrity of 5-bromocyclopenta-1,3-diene, strict adherence to appropriate storage conditions is paramount. The primary goal is to minimize the rate of dimerization and prevent other degradation pathways.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C (Freezer to Ultra-low Freezer) | Significantly reduces the rate of the Diels-Alder dimerization reaction. Lower temperatures are generally better for long-term storage. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |

| Container | Tightly sealed, amber glass vial or bottle | Protects from light, which can catalyze decomposition, and prevents exposure to air and moisture. |

| Purity | Use of high-purity material | Impurities can potentially catalyze decomposition. |

Table 1: Recommended Storage Conditions for 5-Bromocyclopenta-1,3-diene

Experimental Protocols for Handling and Use

Proper handling techniques are as crucial as storage conditions to ensure the quality of 5-bromocyclopenta-1,3-diene for experimental use.

Protocol for Aliquoting and Immediate Use

-

Preparation: Before removing from cold storage, allow the container of 5-bromocyclopenta-1,3-diene to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold surface upon opening.

-

Inert Atmosphere: Perform all manipulations under a stream of dry, inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.

-

Dispensing: Use a clean, dry syringe or cannula to withdraw the desired amount of the liquid.

-

Immediate Use: The aliquoted 5-bromocyclopenta-1,3-diene should be used immediately in the intended reaction. Due to its instability, preparing and storing solutions for later use is not recommended.

-

Resealing and Storage: Immediately after aliquoting, securely reseal the main container under an inert atmosphere and return it to the appropriate cold storage.

dot graph Handling_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start: Retrieve from\n-20°C to -80°C Storage", shape=ellipse, fillcolor="#FFFFFF"]; Equilibrate [label="Equilibrate to Room\nTemperature in Desiccator"]; InertAtmosphere [label="Open under Inert\nAtmosphere (Ar or N2)"]; Aliquot [label="Aliquot Required Volume\nwith Dry Syringe/Cannula"]; ImmediateUse [label="Immediate Use in\nReaction Mixture"]; Reseal [label="Reseal Stock Container\nunder Inert Atmosphere"]; ReturnToStorage [label="Return to -20°C\nto -80°C Storage"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];

Start -> Equilibrate; Equilibrate -> InertAtmosphere; InertAtmosphere -> Aliquot; Aliquot -> ImmediateUse; Aliquot -> Reseal [style=dashed]; Reseal -> ReturnToStorage; ImmediateUse -> End; } caption { label = "Workflow for the proper handling of 5-bromocyclopenta-1,3-diene."; fontsize = 10; fontname = "Arial"; }

Conclusion

5-Bromocyclopenta-1,3-diene is a highly reactive and valuable compound in synthetic chemistry. Its utility is, however, counterbalanced by its inherent instability, primarily due to its tendency to dimerize. By understanding the chemical principles governing its decomposition and adhering to stringent storage and handling protocols, researchers and drug development professionals can ensure the integrity and reactivity of this important reagent. The key to successfully working with 5-bromocyclopenta-1,3-diene lies in minimizing its time at ambient temperature and rigorously excluding air, moisture, and light.

References

-

Kole, R. L., & Koder, R. L. (2017). Click Chemistry with Cyclopentadiene. Molecules, 22(8), 1337. Retrieved from [Link]

-

Szekeres, G., et al. (1976). Thermal Dimerization of Cyclopentadiene and its Reaction with Isoprene. Periodica Polytechnica Chemical Engineering, 20(1), 13-22. Retrieved from [Link]

Sources

fundamental reactions of iron carbonyls with cyclopentadienyl ligands

An In-Depth Technical Guide to the Fundamental Reactions of Iron Carbonyls with Cyclopentadienyl Ligands

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the fundamental reactions involving iron carbonyls and cyclopentadienyl (Cp) ligands. It is designed for researchers, scientists, and professionals in drug development and organometallic chemistry. The document moves beyond simple procedural descriptions to offer in-depth mechanistic insights and explain the causality behind experimental choices. We will delve into the synthesis of the cornerstone dimer, [(η⁵-C₅H₅)Fe(CO)₂]₂ (Fp₂), and its subsequent transformations into the highly nucleophilic Fp⁻ anion and the electrophilic FpX halides. Key synthetic protocols are detailed, and quantitative data are presented in tabular format for clarity. The guide is grounded in authoritative references and visualized with custom-generated diagrams to illuminate complex reaction pathways and workflows, ensuring a robust and practical resource for laboratory application.

Introduction: The Central Role of the Cyclopentadienyliron Dicarbonyl Moiety

The chemistry of cyclopentadienyliron carbonyl complexes is a foundational pillar of modern organometallic synthesis. The synergy between the electron-donating cyclopentadienyl (Cp) ligand and the π-accepting carbonyl (CO) ligands creates a stable yet highly versatile iron center. The most crucial starting material in this field is the cyclopentadienyliron dicarbonyl dimer, [(η⁵-C₅H₅)Fe(CO)₂]₂, commonly abbreviated as Fp₂.[1][2] This dark reddish-purple crystalline solid is air-stable and serves as the primary gateway to a vast array of Fp-derived compounds.[1][3] Its structure in solution is dynamic, existing as a rapidly interconverting mixture of cis, trans, and unbridged isomers, a phenomenon known as fluxionality.[1][2] The Fe-Fe bond in the bridged isomers is the key to its reactivity, allowing for both reductive and oxidative cleavage to generate highly reactive monomeric species. Understanding the synthesis and fundamental reactions of Fp₂ is essential for any researcher aiming to harness its synthetic potential.

Synthesis of the Cornerstone Reagent: Cyclopentadienyliron Dicarbonyl Dimer (Fp₂)

The most common and economically viable synthesis of Fp₂ involves the reaction of iron pentacarbonyl, Fe(CO)₅, with dicyclopentadiene (DCPD).[1][2][4]

2.1. Mechanistic Considerations and Experimental Causality

The choice of reagents and conditions is dictated by specific chemical principles:

-

Cyclopentadiene Source: While the reaction requires cyclopentadiene (Cp), its dimer, dicyclopentadiene, is used as the starting material. This is because monomeric Cp is unstable and readily dimerizes at room temperature via a Diels-Alder reaction. DCPD is a stable, commercially available liquid. The synthesis is performed in a high-boiling solvent (e.g., xylene), where the elevated temperature facilitates the retro-Diels-Alder cracking of DCPD to provide a steady, in-situ supply of reactive Cp monomer.[2][3][4]

-

Iron Source: Iron pentacarbonyl, Fe(CO)₅, is a volatile, liquid iron(0) source that readily reacts with the generated Cp. The reaction involves the displacement of CO ligands and the formation of an iron-hydride intermediate.[1][2]

-

Reaction Pathway: The overall reaction is: 2 Fe(CO)₅ + C₁₀H₁₂ → [(η⁵-C₅H₅)Fe(CO)₂]₂ + 6 CO + H₂[4]

The process involves coordination of the iron center to the Cp ring, loss of CO, and ultimately dimerization to form the stable Fp₂ complex.

Experimental Protocol: Synthesis of Fp₂

Objective: To synthesize [(η⁵-C₅H₅)Fe(CO)₂]₂ (Fp₂) from Fe(CO)₅ and dicyclopentadiene.

Materials:

-

Iron Pentacarbonyl (Fe(CO)₅) - Caution: Highly Toxic

-

Dicyclopentadiene (C₁₀H₁₂)

-

Xylene (anhydrous)

-

Standard Schlenk line apparatus, reflux condenser, nitrogen/argon source

Procedure:

-

Assemble a reflux apparatus under an inert atmosphere (N₂ or Ar).

-

In a round-bottom flask, add anhydrous xylene.

-

Add dicyclopentadiene to the xylene.

-

Carefully add iron pentacarbonyl to the solution via syringe. Work in a well-ventilated fume hood.

-

Heat the mixture to reflux (approx. 140 °C for xylene) for 10 hours.[5] The solution will darken, and gas evolution (CO) will be observed.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

The resulting dark solid residue is then purified by chromatography on an alumina column, typically eluting with a petroleum ether/dichloromethane mixture.[5]

-

The main fraction containing Fp₂ is collected, the solvent is removed, and the resulting reddish-purple crystals are dried under vacuum.

Data Summary: Synthesis of Fp₂

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Typical Yield |

| Fe(CO)₅ | Dicyclopentadiene | Xylene | ~140 °C (Reflux) | 10 h | 29-40%[5][6] |

Workflow Visualization

Caption: Workflow for the synthesis of Fp₂.

Core Reactivity of the Fp₂ Dimer

The Fp₂ dimer is the entry point into two major classes of reactive intermediates: the nucleophilic Fp⁻ anion and the electrophilic Fp⁺ cation (typically as FpX).

Caption: Fundamental reaction pathways of the Fp₂ dimer.

Reductive Cleavage: Generation of the Fp⁻ Anion

One of the most powerful transformations of Fp₂ is its reductive cleavage to form the sodium or potassium salt of the cyclopentadienyliron dicarbonyl anion, [CpFe(CO)₂]⁻, often denoted as Fp⁻.[1][4]

Causality and Significance: This reaction breaks the Fe-Fe bond and adds two electrons to the system, generating two equivalents of a highly potent nucleophile. The Fp⁻ anion is an excellent Sₙ2 nucleophile, reported to be one to two orders of magnitude more nucleophilic than thiophenolate (PhS⁻).[1] This high nucleophilicity allows it to react with a vast range of electrophiles, making it a cornerstone reagent for forming new iron-carbon bonds.[7]

Common reducing agents include sodium metal, sodium amalgam (Na/Hg), or potassium-selectride (KBH(C₂H₅)₃).[1][2][3] The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) which helps to solvate the resulting cation.

Experimental Protocol: Generation and Use of NaFp

Objective: To generate the Fp⁻ anion and subsequently alkylate it with methyl iodide.

Materials:

-

[(C₅H₅)Fe(CO)₂]₂ (Fp₂)

-

Sodium metal (Na) or Sodium Amalgam (Na/Hg)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl Iodide (CH₃I)

Procedure: Part A: Generation of NaFp

-

Under an inert atmosphere, add Fp₂ and anhydrous THF to a Schlenk flask.

-

Add the reducing agent (e.g., sodium amalgam).

-

Stir the mixture at room temperature. The reaction progress is indicated by a color change from the dark purple of Fp₂ to the orange/brown of the Fp⁻ salt. The reaction can be monitored by IR spectroscopy, watching for the disappearance of the bridging CO bands (~1780 cm⁻¹) of Fp₂.

-

Once the reaction is complete, the solution of Na⁺[CpFe(CO)₂]⁻ is ready for use.

Part B: Alkylation

-

Cool the solution of NaFp to a low temperature (e.g., -78 °C).

-

Slowly add methyl iodide (CH₃I) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The product, CpFe(CO)₂CH₃, can be isolated by removing the THF, extracting the residue with a nonpolar solvent like hexane, and filtering off the sodium iodide (NaI) byproduct.[1]

Reaction Pathway Visualization

Caption: Synthetic utility of the Fp⁻ anion for C-Fe bond formation.

Oxidative Cleavage: Synthesis of FpX Halides

Treating Fp₂ with halogens (I₂, Br₂) results in the oxidative cleavage of the Fe-Fe bond to yield two equivalents of the corresponding cyclopentadienyliron dicarbonyl halide, FpX.[2][8]

Causality and Significance: This reaction changes the nature of the iron center from the relatively electron-rich state in Fp₂ to an electrophilic center in FpX. The CpFe(CO)₂I (FpI) compound, for instance, is a stable, dark brown solid that serves as a precursor for numerous other Fp-derivatives. It is a common starting material for substitution reactions where one of the CO ligands is replaced by a phosphine or other Lewis base.

Experimental Protocol: Synthesis of FpI

Objective: To synthesize CpFe(CO)₂I (FpI) from Fp₂.

Materials:

-

[(C₅H₅)Fe(CO)₂]₂ (Fp₂)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

Procedure:

-

Dissolve Fp₂ in dichloromethane in a round-bottom flask.

-

In a separate flask, prepare a solution of one equivalent of iodine in the same solvent.

-

Slowly add the iodine solution to the Fp₂ solution at room temperature with stirring.

-

The reaction is typically rapid. Stir for 1-2 hours to ensure completion.

-

Remove the solvent under reduced pressure.

-

The crude FpI can be purified by recrystallization from a solvent mixture like dichloromethane/hexane to yield dark brown crystals.

Substitution and Insertion Reactions

The monomeric Fp derivatives are versatile platforms for further functionalization.

-

Ligand Substitution: In FpX or Fp-R complexes, the CO ligands can be displaced by other ligands, such as phosphines (PR₃), often promoted by heat or photolysis.[9][10] This allows for fine-tuning of the electronic and steric properties of the iron center. For example, CpFe(CO)₂I reacts with tertiary phosphines to form cationic complexes like [CpFe(CO)(PR₃)₂]⁺ or neutral substitution products like CpFe(CO)(PR₃)I.[9]

-

Carbonyl Insertion: A hallmark reaction of Fp-alkyl complexes (Fp-R) is the migratory insertion of a carbonyl group into the Fe-C bond. This reaction is typically induced by an incoming nucleophilic ligand (L) and results in the formation of an Fp-acyl complex, Fp-C(O)R. This is a fundamental step in many catalytic cycles involving carbon-carbon bond formation.

Conclusion

The revolve around the synthesis and reactivity of the Fp₂ dimer. This single precursor provides facile access to both highly nucleophilic (Fp⁻) and electrophilic (FpX) monomeric iron species. The ability to form robust iron-carbon bonds via the Fp⁻ anion, coupled with the rich substitution and insertion chemistry of its derivatives, establishes this system as a powerful tool in the arsenal of synthetic organometallic chemistry. The protocols and mechanistic insights provided herein serve as a guide for researchers to effectively utilize this versatile chemistry in their own applications, from small molecule synthesis to materials science and drug development.

References

-

Wikipedia. Cyclopentadienyliron dicarbonyl dimer. [Link]

-

Wikidoc. Cyclopentadienyliron dicarbonyl dimer. [Link]

-

Grokipedia. Cyclopentadienyliron dicarbonyl dimer. [Link]

-

Hong, F. E., Chang, Y. T., Chen, R. T., & Lin, C. C. (2003). Reactions of Doubly Bridged Bis(cyclopentadienes) with Iron Pentacarbonyl. Organometallics, 22(25), 5243-5248. [Link]

-

Figshare. (2003). Reactions of Doubly Bridged Bis(cyclopentadienes) with Iron Pentacarbonyl. [Link]

-

Hong, F. E., Chang, Y. T., Chen, R. T., & Lin, C. C. (2003). Reactions of Doubly Bridged Bis(cyclopentadienes) with Iron Pentacarbonyl. Organometallics. [Link]

-

ResearchGate. Proposed reaction mechanism for the [CpFe(CO)2]2‐catalyzed allylic amination of alkenes. [Link]

-

Wrighton, M. S., & Haverty, J. L. (1974). Photochemistry of .eta.4-cyclopentadiene iron tricarbonyl complexes: transfer of the 5-endo substituent to the iron center following dissociative loss of carbon monoxide. Organometallics. [Link]

-

Farr, J. P., & Olmstead, M. M. (2001). Recent chemistry of the 5-cyclopentadienyl dicarbonyl iron anion. ResearchGate. [Link]

-

TONG, Y. Y. (2018). SYNTHESIS, CHARACTERIZATION, AND REACTIVITY STUDIES OF η5-CYCLOPENTADIENYLIRON DICARBONYL 4- (DIMETHYLAMINO)PHENYLDIPHENYLPHOSP. [Link]

-

Wikipedia. Iron pentacarbonyl. [Link]

-

Wikipedia. Cyclopentadienyliron dicarbonyl iodide. [Link]

-

van der Vlist, J. (1991). Synthesis, Characterization and Reactivity of Cyclopentadienyl Iron-Sulfur Cluster Compounds. [Link]

-

Seixas, J. D., Bernardes, C. E., & Calhorda, M. J. (2019). Host–Guest Complexes of Cyclopentadienyl Iron Dicarbonyl (CpFe(CO)2) CO-Releasing Molecules with Cucurbit[11]uril. Molecules, 24(12), 2296. [Link]

-

ChemEurope.com. Cyclopentadienyliron dicarbonyl dimer. [Link]

-

Haines, R. J., & du Preez, A. L. (1970). Reactions of Cyclopentadienyl (methyl) iron Dicarbonyl with Various Ligands. Cyclopentadienyl(acetyl)iron Carbonyl Phosphine and Phosphite Complexes. Inorganic Chemistry, 9(3), 477-482. [Link]

Sources

- 1. Cyclopentadienyliron dicarbonyl dimer - Wikipedia [en.wikipedia.org]

- 2. Cyclopentadienyliron dicarbonyl dimer - wikidoc [wikidoc.org]

- 3. Cyclopentadienyliron_dicarbonyl_dimer [chemeurope.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acs.figshare.com [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclopentadienyliron dicarbonyl iodide - Wikipedia [en.wikipedia.org]

- 9. eprints.utar.edu.my [eprints.utar.edu.my]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectral data of bromocyclopentane

In-Depth Technical Guide: H and C NMR Spectral Analysis of Bromocyclopentane

Executive Summary

Bromocyclopentane (

Mechanistic & Structural Overview

To interpret the NMR spectra of bromocyclopentane accurately, one must first understand the conformational dynamics of the cyclopentyl ring. Unlike the rigid chair conformation of cyclohexane, cyclopentane undergoes rapid pseudorotation. However, the introduction of a bulky, highly electronegative bromine atom alters this dynamic.

The bromine substituent introduces a steric preference for the envelope conformation , where the bromine atom occupies a pseudo-equatorial position to minimize steric clashes. This restriction in conformational averaging has profound effects on the magnetic environment of the ring protons, rendering specific cis and trans protons magnetically non-equivalent on the NMR timescale. Furthermore, the strong inductive electron withdrawal (

Logical pathway of the inductive deshielding effect exerted by the bromine atom.

H NMR Spectral Analysis

The

Quantitative Data Summary

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| C1-H ( | 4.45 - 4.47 | Multiplet (m) | 1H | Proton attached to the brominated carbon |

| C2-H, C5-H ( | 2.05 - 2.12 | Multiplet (m) | 2H | Pseudo-equatorial/axial protons |

| C2-H, C5-H ( | 1.89 - 1.94 | Multiplet (m) | 2H | Pseudo-axial/equatorial protons |

| C3-H, C4-H ( | 1.65 - 1.71 | Multiplet (m) | 4H | Protons on gamma carbons |

Expert Insights & Causality

-

The Alpha Proton (

4.45 ppm): The proton on C1 is highly deshielded due to the direct -

The Beta Protons (

2.05-2.12 ppm & -

The Gamma Protons (

1.65-1.71 ppm): Being three bonds away from the chiral center, the inductive influence is minimal. The chemical shift differences between the gamma protons are too small to resolve at standard field strengths (e.g., 400 MHz), resulting in a broader, merged 4H multiplet[1].

C NMR Spectral Analysis

The

Quantitative Data Summary

| Position | Chemical Shift ( | Assignment |

| C1 ( | 53.8 | Carbon directly bonded to Bromine |

| C2, C5 ( | 37.9 | Beta carbons (Symmetric pair) |

| C3, C4 ( | 23.2 | Gamma carbons (Symmetric pair) |

Expert Insights & Causality

The 5-carbon ring yields exactly 3 distinct carbon signals[3]. The alpha carbon (C1) experiences the maximum inductive deshielding, resonating at 53.8 ppm[3]. The beta carbons (C2, C5) are equivalent due to symmetry and resonate at 37.9 ppm, while the gamma carbons (C3, C4) are the most shielded at 23.2 ppm[3].

Experimental Protocol: Self-Validating NMR Acquisition Workflow

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol incorporates internal validation mechanisms to prevent chemical shift drift and ensure high-resolution data.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 20-30 mg of pure bromocyclopentane in 0.6 mL of 99.8% deuterated chloroform (

). -

Validation Check: Ensure the

contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the internal zero-point reference (

-

-

Spectrometer Locking & Shimming:

-

Insert the NMR tube into the spectrometer (e.g., Bruker 400 MHz).

-

Lock the spectrometer to the deuterium (

H) resonance of -

Optimize the Z and Z2 shims. Validation Check: The TMS peak Full Width at Half Height (FWHH) must be

Hz to guarantee sufficient magnetic field homogeneity.

-

-

Pulse Sequence Execution:

- H NMR: Acquire 16 scans using a standard 1D proton pulse sequence (e.g., zg30). Use a relaxation delay (D1) of 1.0 second.

-

C NMR: Acquire 256-512 scans using a

-

Data Processing & Internal Calibration:

-

Apply a 0.3 Hz exponential line broadening function for

H, and 1.0 Hz for -

Perform manual phase and baseline correction.

-

Validation Check: Calibrate the spectrum by setting the residual

proton peak to exactly 7.26 ppm, and the central peak of the

-

Step-by-step experimental workflow for acquiring self-validating NMR spectra.

References

-

The Royal Society of Chemistry, "Electronic Supplementary Information Selective Functionalization of C(sp3)–H bonds: Catalytic Chlorination and Bromination", RSC. URL:[Link]

-

University of Amsterdam (UvA), "Supporting Information Giese-type alkylation of dehydroalanine derivatives via silane-mediated alkyl bromide activation", UvA. URL:[Link]

safety and handling precautions for 5-bromocyclopenta-1,3-diene

An In-depth Technical Guide to the Safe Handling and In-Situ Use of 5-Bromocyclopenta-1,3-diene

Abstract

5-Bromocyclopenta-1,3-diene is a valuable, highly reactive intermediate in synthetic organic chemistry, primarily utilized in the construction of complex cyclic systems through Diels-Alder reactions and in the synthesis of substituted metallocenes.[1][2][3] However, its utility is intrinsically linked to its instability. Like its parent, cyclopentadiene, it readily undergoes a spontaneous [4+2] cycloaddition to form a dimer, making its isolation and storage challenging.[4][5] This guide provides a comprehensive overview of the safety precautions, handling procedures, and, most critically, the protocols for the in-situ generation and immediate consumption of 5-bromocyclopenta-1,3-diene, designed for researchers and drug development professionals. The causality behind each procedural step is explained to ensure a self-validating system of safe and effective laboratory practice.

The Core Challenge: Inherent Instability and Reactivity

The primary challenge in handling 5-bromocyclopenta-1,3-diene stems from its electronic and structural properties, which it shares with cyclopentadiene. The molecule is a conjugated diene constrained to a reactive s-cis conformation by its cyclic structure. This pre-organization makes it exceptionally reactive in Diels-Alder reactions.[6][7] Its most facile reaction is with itself, leading to rapid dimerization at room temperature.[4][5]

The exothermic nature of this dimerization presents a significant thermal runaway hazard, especially when dealing with larger quantities.[5] Consequently, 5-bromocyclopenta-1,3-diene is not commercially available as an isolated compound and must be prepared immediately prior to use. Understanding this dimerization is fundamental to its safe handling.

Caption: Diels-Alder Dimerization of 5-Bromocyclopenta-1,3-diene.

Hazard Identification and Risk Assessment

Due to its transient nature, a specific Safety Data Sheet (SDS) for 5-bromocyclopenta-1,3-diene is not available. Therefore, a comprehensive risk assessment must be synthesized from data on analogous structures, primarily cyclopentadiene and other brominated organic compounds.[8][9][10]

| Hazard Category | Anticipated Hazard | Rationale / Reference Compound(s) |

| Physical Hazards | Flammable Liquid: Vapors may form explosive mixtures with air.[4][8][9] | Cyclopentadiene is a Class IC Flammable Liquid. Brominated pentenes are also flammable.[9] |

| Exothermic Polymerization: Dimerizes spontaneously and exothermically.[4][5] | This is the primary reactivity of the parent cyclopentadiene. The reaction can lead to a dangerous increase in temperature and pressure in a closed container.[5] | |

| Peroxide Formation: May form explosive peroxides upon exposure to air.[8] | A known hazard for cyclopentadiene.[4][8] | |

| Health Hazards | Skin/Eye Irritant: Causes skin irritation and serious eye irritation.[10] | This is a common characteristic of halogenated hydrocarbons and cyclopentadiene itself.[10][11] |

| Respiratory Irritant: Vapors are irritating to the nose and throat.[11] | Cyclopentadiene is known to irritate the respiratory system. | |

| Toxicity: Harmful if swallowed or inhaled.[8] | Inferred from the general toxicity of cyclopentadiene and related compounds.[8] |

Safe Handling and Engineering Controls

Given the identified hazards, strict adherence to the following handling protocols is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations involving 5-bromocyclopenta-1,3-diene and its precursors must be performed in a well-ventilated chemical fume hood.

-

Inert Atmosphere: While its high reactivity often precludes the need for an inert atmosphere, the precursors for its generation (e.g., organolithium reagents, sodium hydride) are highly air- and moisture-sensitive. Therefore, standard Schlenk line or glovebox techniques are required for the initial steps of its synthesis.

-

Temperature Control: The dimerization process is highly temperature-dependent. All solutions of the monomer should be maintained at low temperatures (0 °C or below) to minimize this side reaction before use.

Personal Protective Equipment (PPE)

| Equipment | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes of corrosive reagents and the irritant product. Conforms to EN166 or NIOSH standards. |

| Hand Protection | Nitrile or neoprene gloves. | Provides resistance to brominated organic compounds and solvents. Gloves must be inspected before use and disposed of after contamination. |

| Body Protection | Flame-retardant laboratory coat. | Protects against fire hazards from flammable liquids and pyrophoric reagents. |

| Respiratory | Not typically required if work is conducted in a fume hood. | In case of ventilation failure or a large spill, a respirator with an organic vapor cartridge may be necessary. |

Protocol: In-Situ Generation and Use of 5-Bromocyclopenta-1,3-diene

This protocol details a common and reliable method for generating 5-bromocyclopenta-1,3-diene for immediate consumption in a subsequent reaction, such as a Diels-Alder cycloaddition. The core principle is the deprotonation of cyclopentadiene to form the stable cyclopentadienyl anion, followed by electrophilic bromination.

Step 1: Preparation of Monomeric Cyclopentadiene

Cyclopentadiene is stored as its more stable dimer, dicyclopentadiene. It must be "cracked" back to the monomer before use.

-

Setup: Assemble a fractional distillation apparatus. The distillation flask should be charged with dicyclopentadiene and a boiling chip or magnetic stir bar.

-

Heating: Gently heat the dicyclopentadiene to its boiling point (~170 °C).

-

Cracking & Distillation: The dimer will undergo a retro-Diels-Alder reaction. The monomeric cyclopentadiene (b.p. 41 °C) is distilled off.

-

Collection: Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath (0 °C).

-

Causality: This thermal cracking is a reversible reaction. Collecting the volatile monomer at a low temperature is crucial to prevent it from immediately re-dimerizing. Use the monomer without delay.

Step 2: Generation of Sodium Cyclopentadienide

-

Setup: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of sodium hydride (NaH, 1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition: Cool the NaH suspension to 0 °C in an ice bath. Add the freshly prepared cyclopentadiene (1.0 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when hydrogen gas evolution ceases. The product is a solution of sodium cyclopentadienide.[12]

-

Causality: Cyclopentadiene is unusually acidic (pKa ≈ 16) for a hydrocarbon because its conjugate base, the cyclopentadienyl anion, is aromatic and highly stable. NaH is a strong, non-nucleophilic base ideal for this deprotonation.

Step 3: Bromination to 5-Bromocyclopenta-1,3-diene

-

Cooling: Cool the solution of sodium cyclopentadienide to -78 °C using a dry ice/acetone bath.

-

Bromination: Add a solution of a suitable electrophilic bromine source, such as N-Bromosuccinimide (NBS) (1.0 eq) in THF, dropwise to the cold anion solution.

-

Reaction: Stir at -78 °C for 1 hour. The reaction mixture now contains 5-bromocyclopenta-1,3-diene.

-

Causality: The cyclopentadienyl anion reacts as a nucleophile with the electrophilic bromine from NBS. The reaction is performed at very low temperatures to kinetically disfavor the rapid dimerization of the product and other potential side reactions.

Step 4: Immediate Use in a Subsequent Reaction

-

Dienophile Addition: While maintaining the temperature at -78 °C, add the desired dienophile (e.g., maleic anhydride, an acrylate ester) to the reaction mixture containing the freshly prepared 5-bromocyclopenta-1,3-diene.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or other appropriate analytical methods).

-

Causality: The key to a successful synthesis using this intermediate is to have the trapping agent (the dienophile) present to react with the 5-bromocyclopenta-1,3-diene as it is formed or before it has a chance to dimerize. This is the essence of an in-situ protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polybromocyclopentadienes in the diene synthesis reaction. VI. The reactivity of hexabromo- and 5,5-dimethoxytetrabromo-1,3-cyclopentadienes in the diene synthesis reaction with bismaleimides (Journal Article) | OSTI.GOV [osti.gov]

- 3. 5-BROMO-1,2,3,4,5-PENTAPHENYL-1,3-CYCLOPENTADIENE | 56849-84-4 [chemicalbook.com]

- 4. CYCLOPENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. nj.gov [nj.gov]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Thermodynamic Solubility Profiling of Bromocyclopentane in Organic Solvents: A Technical Guide

Executive Summary

Bromocyclopentane (cyclopentyl bromide) is a highly reactive, cyclic alkyl halide that serves as a foundational building block in organic synthesis and pharmaceutical drug development. Understanding its solubility profile across various solvent systems is critical for optimizing reaction conditions, particularly in nucleophilic substitutions and organometallic chemistry. This whitepaper provides an in-depth mechanistic analysis of bromocyclopentane’s solvation thermodynamics and outlines a self-validating experimental protocol for determining its equilibrium solubility in organic solvents.

Physicochemical Profiling & Solvation Thermodynamics

The macroscopic solubility of bromocyclopentane is dictated by its microscopic intermolecular interactions. Structurally, the molecule consists of a bulky, hydrophobic cyclopentane ring and a polarizable carbon-bromine bond[1].

-

Aqueous Incompatibility: Bromocyclopentane lacks hydrogen-bond donating capabilities. The energetic penalty required to disrupt the highly ordered hydrogen-bonded network of water is too steep to be offset by the weak dipole interactions of the bromine atom, rendering the compound practically insoluble in aqueous media[2].

-

Organic Solvation Mechanism: In organic environments, solvation is thermodynamically favorable. In non-polar solvents (e.g., benzene), dissolution is driven entirely by London dispersion forces[2]. In moderately polar aprotic solvents (e.g., chloroform, diethyl ether), solvation is further enhanced by dipole-induced dipole interactions facilitated by the electronegative halogen[3].

Table 1: Physicochemical and Solubility Profile of Bromocyclopentane

| Property / Solvent | Value / Status | Mechanistic Rationale |

| Molecular Weight | 149.03 g/mol | Standard constant[4]. |

| Density (25 °C) | ~1.39 g/cm³ | High density necessitates high-speed centrifugation for phase separation[4]. |

| Boiling Point | 137 - 139 °C | Low volatility allows for stable, room-temperature experimental handling[4]. |

| Water | Practically Insoluble | High hydrophobic penalty; absence of H-bond donors[2]. |

| Diethyl Ether | Miscible / Soluble | Strong van der Waals forces; ideal environment for Grignard formations[2]. |

| Chloroform | Miscible / Soluble | Similar polarizability and favorable dipole-dipole interactions[2]. |

| Ethanol | Soluble | Hydrophobic tail solvation combined with dipole interactions[2]. |

| Benzene | Miscible / Soluble | Highly favorable non-polar dispersion interactions[2]. |

Experimental Methodology: The Shake-Flask Protocol

To accurately determine the thermodynamic equilibrium solubility of bromocyclopentane in specific organic or mixed-solvent systems, the shake-flask method remains the industry gold standard[5]. Unlike kinetic solubility assays—which can be artificially skewed by rapid dissolution rates—this method guarantees true thermodynamic equilibrium[6].

Generalized shake-flask workflow for determining the thermodynamic solubility of bromocyclopentane.

Step-by-Step Protocol

Step 1: Saturation Setup Dispense a known volume (e.g., 10 mL) of the target organic solvent into a chemically inert borosilicate glass vial. Introduce bromocyclopentane in significant excess.

-

Causality: Adding an excess ensures the chemical potential of the solute in the undissolved liquid phase equals that in the dissolved phase, which is the fundamental thermodynamic prerequisite for saturation[5].

Step 2: Isothermal Agitation Seal the vials tightly to prevent solvent evaporation and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C[7]. Agitate at 200-300 rpm for 24 to 72 hours.

-

Causality: Solvation is initially kinetically limited. Prolonged, temperature-controlled agitation overcomes the activation energy barrier of dissolution, ensuring the measured concentration reflects the absolute thermodynamic maximum rather than a transient kinetic state[6].

Step 3: Phase Separation Transfer the biphasic mixture to a centrifuge and spin at 10,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.45 µm Polytetrafluoroethylene (PTFE) syringe filter.

-

Causality: Because bromocyclopentane is denser than most organic solvents (~1.39 g/cm³)[4], centrifugation effectively forces the undissolved liquid to the bottom. PTFE filters are strictly required because their inert, hydrophobic nature prevents the adsorption of the lipophilic bromocyclopentane molecules to the filter matrix, which would otherwise yield falsely low solubility data[5].

Step 4: Analytical Quantification Dilute the filtered saturated solution with the analytical mobile phase. Quantify the concentration using Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with a Refractive Index (HPLC-RI) detector.

-

Causality: Bromocyclopentane lacks a strong UV chromophore. Therefore, standard UV-Vis detection is inadequate. GC-FID or HPLC-RI provides the necessary signal-to-noise ratio for accurate quantification against a pre-established standard calibration curve[5].

Protocol Self-Validation & Quality Control

A scientific protocol is only as reliable as its internal controls. To ensure this workflow functions as a self-validating system, the following parameters must be enforced:

-

Time-Course Plateau Verification: Solubility cannot be assumed simply because 24 hours have elapsed. Aliquots must be sampled at 24, 48, and 72 hours. The system self-validates that equilibrium has been reached only when the concentration variance between consecutive time points is less than 5%[7],[6].

-

Triplicate Biological Replicates: A minimum of three independent vials must be run simultaneously. This allows for the calculation of standard deviation and rules out localized supersaturation or micro-emulsion artifacts[7].

Applications in Drug Development & Organic Synthesis

Understanding the exact solubility profile of bromocyclopentane is critical for downstream synthetic applications. In pharmaceutical development, it serves as a vital electrophilic building block for nucleophilic substitution (SN2) reactions[3]. Furthermore, its high solubility in anhydrous diethyl ether and tetrahydrofuran (THF) is heavily exploited to form cyclopentylmagnesium bromide (a Grignard reagent)—a process that demands precise solvent compatibility to stabilize the resulting highly reactive organometallic complex[3].

References

1.[5] General Experimental Protocol for Determining Solubility - Benchchem. BenchChem.5 2.[1] CAS 137-43-9: Cyclopentyl bromide - CymitQuimica. CymitQuimica. 1 3.[4] Material Safety Data Sheet - Cyclopentyl Bromide, 98% - Cole-Parmer. Cole-Parmer. 4 4.[7] MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA / Regulations.gov. 7 5.[6] Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.6 6.[3] Cyclopentyl bromide - Chem-Impex. Chem-Impex. 3 7.[2] Material Safety Data Sheet (MSDS) - Chemical Bull. Chemical Bull.2

Sources

- 1. CAS 137-43-9: Cyclopentyl bromide | CymitQuimica [cymitquimica.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. benchchem.com [benchchem.com]

- 6. protocols.io [protocols.io]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

detailed experimental protocol for ferrocene synthesis from bromocyclopentane

A Multi-Stage Organometallic Protocol via Allylic Halogenation and Diene Intermediates

Executive Summary & Mechanistic Rationale

Ferrocene (bis(η⁵-cyclopentadienyl)iron) is a highly stable, 18-electron organometallic sandwich complex with extensive applications in catalysis, materials science, and medicinal chemistry. While industrial and standard laboratory syntheses rely on the thermal cracking of dicyclopentadiene to obtain the necessary 1,3-cyclopentadiene precursor, this application note details a complete de novo synthetic pathway starting from an sp³-hybridized alkyl halide: bromocyclopentane .

This protocol is designed for researchers who need to build functionalized metallocenes from saturated precursors. The synthesis requires a precise sequence of elimination and radical halogenation reactions to generate the requisite aromatic anion:

-

Dehydrohalogenation: Bromocyclopentane lacks the unsaturation required for metallocene formation. An initial E2 elimination using ethanolic potassium hydroxide (KOH) generates cyclopentene[1].

-

Wohl-Ziegler Allylic Bromination: Direct halogenation of cyclopentene with molecular bromine (Br₂) would result in electrophilic addition, yielding trans-1,2-dibromocyclopentane and destroying the double bond[2]. Instead, N-bromosuccinimide (NBS) is utilized to maintain a low, steady concentration of bromine radicals, selectively abstracting the allylic hydrogen to form 3-bromocyclopentene[3].

-

Second E2 Elimination: To form the conjugated diene, 3-bromocyclopentene is treated with potassium tert-butoxide (t-BuOK). A sterically hindered base is critical here to prevent competitive Sₙ2 nucleophilic substitution at the highly reactive allylic carbon, exclusively driving the E2 pathway to yield 1,3-cyclopentadiene[4].

-

Metallocene Assembly: 1,3-cyclopentadiene is unusually acidic (pKₐ ~15) because its conjugate base is a stable, 6π-electron aromatic system. Deprotonation with KOH yields the cyclopentadienide anion, which subsequently coordinates with Fe(II) to assemble the ferrocene complex[5].

Synthetic Workflow

Workflow for the de novo synthesis of ferrocene from bromocyclopentane via diene intermediates.

Step-by-Step Experimental Protocols

Phase 1: Dehydrohalogenation to Cyclopentene

Causality Insight: Ethanol acts as both the solvent and a source of the highly basic ethoxide ion (via equilibrium with KOH), which facilitates the abstraction of the β-hydrogen to drive the E2 bimolecular elimination[1].

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a fractional distillation apparatus.

-

Dissolve 1.5 equivalents of KOH in 100 mL of absolute ethanol.

-

Add 1.0 equivalent (approx. 50 g) of bromocyclopentane to the basic solution.

-

Heat the mixture to a gentle reflux (75°C).

-

Continuously distill the formed cyclopentene (bp 44°C) directly into a receiving flask chilled in an ice bath to prevent evaporative loss and over-reaction. Wash the distillate with water, dry over anhydrous MgSO₄, and filter.

Phase 2: Allylic Bromination (Wohl-Ziegler Reaction)

Causality Insight: Azobisisobutyronitrile (AIBN) acts as a radical initiator. The reaction must be kept strictly anhydrous to prevent the hydrolysis of NBS or the allylic bromide product[3].

-

In a flame-dried flask, dissolve the freshly distilled cyclopentene in anhydrous ethyl acetate (or CCl₄ if permitted by EHS guidelines).

-

Add 1.05 equivalents of N-bromosuccinimide (NBS) and 0.05 equivalents of AIBN.

-

Reflux the mixture at 80°C under ambient light or a UV lamp for 3 hours.

-

As the reaction progresses, the dense NBS solid will convert into succinimide, which floats to the surface.

-

Cool the mixture to 0°C, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to isolate 3-bromocyclopentene.

Phase 3: Second E2 Elimination to 1,3-Cyclopentadiene

Causality Insight: 1,3-cyclopentadiene is highly prone to spontaneous Diels-Alder dimerization at room temperature. It must be distilled immediately into a -78°C trap and used without delay[6].

-

Dissolve 3-bromocyclopentene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C.

-

Slowly add 1.2 equivalents of potassium tert-butoxide (t-BuOK) dissolved in THF dropwise over 30 minutes[4].

-

Stir for 1 hour at 0°C.

-

Attach a short-path distillation head and distill the highly volatile 1,3-cyclopentadiene (bp 40°C) directly into a Schlenk flask submerged in a dry ice/acetone bath (-78°C).

Phase 4: Metallocene Assembly

Causality Insight: Solvent selection is the most critical variable here. 1,2-dimethoxyethane (DME) is a polar aprotic solvent that strongly solvates the K⁺ cation but leaves the OH⁻ anion "naked" and highly basic, ensuring complete deprotonation of the diene[7]. Conversely, dimethyl sulfoxide (DMSO) is used to dissolve the iron salt because it stabilizes the Fe²⁺ ions prior to complexation[6].

-

Deprotonation: In a nitrogen-purged 100 mL Schlenk flask, add 8.0 g of finely powdered KOH and 20 mL of anhydrous DME. Inject 2.0 mL of the freshly distilled 1,3-cyclopentadiene[5]. Stir vigorously for 10 minutes. The mixture will turn a deep pink/burgundy color, indicating the formation of the cyclopentadienyl anion[6].

-

Iron Complexation: In a separate vial, dissolve 2.4 g of FeCl₂·4H₂O in 12 mL of anhydrous DMSO (gentle warming may be required)[5].

-

Using a syringe, add the FeCl₂/DMSO solution dropwise to the burgundy cyclopentadienide slurry over 15 minutes. Stir for an additional 45 minutes at room temperature.

-

Quenching & Isolation: Pour the dark slurry into a beaker containing 35 mL of 6.0 M HCl and 50 g of crushed ice to neutralize the excess KOH[5].

-

Collect the resulting bright orange precipitate via vacuum filtration. Wash thoroughly with cold water and dry.

-

Purification: Purify the crude ferrocene via vacuum sublimation (100°C at 1 mmHg) to yield pure, highly crystalline orange needles.

Quantitative Data & Yield Analysis

The following table summarizes the expected thermodynamic conditions, yields, and analytical markers for validating each intermediate in this pathway.

| Reaction Phase | Precursor | Reagents & Solvents | Temp / Time | Expected Yield | Key Analytical Marker |

| 1. Dehydrohalogenation | Bromocyclopentane | KOH, Ethanol | 75°C / 2h | 75 - 85% | IR: C=C stretch at ~1615 cm⁻¹ |

| 2. Allylic Bromination | Cyclopentene | NBS, AIBN, EtOAc | 80°C / 3h | 60 - 70% | ¹H NMR: Allylic C-H at ~5.0 ppm |

| 3. Second Elimination | 3-Bromocyclopentene | t-BuOK, THF | 0°C / 1h | 50 - 65% | UV-Vis: λmax at ~238 nm (Diene) |

| 4. Metallocene Assembly | 1,3-Cyclopentadiene | KOH, DME; FeCl₂, DMSO | RT / 1.5h | 65 - 75% | Melting Point: 172 - 174°C |

References

-

How can Br be eliminated from cyclopentane to form cyclopentene? - Brainly. 1

-

Synthesis of Ferrocene - Odinity. 5

-

Lab Report on Synthesis of Ferrocene - Edusprouts. 7

-

Microscale Preparation of Ferrocene - UMass Boston. 6

-

A Comparative Guide to the Synthesis of 3-Bromocyclopentene: N-Bromosuccinimide and Its Alternatives - Benchchem. 3

-

What reagents are needed to convert cyclopentene into (a)bromocyclopentane; (b) trans-1,2-dibromocyclopentane;(c) 3-bromocyclopentene? - Filo. 2

-

Construct a three-step synthesis of 3-bromocyclopentene from cyclopentane - Study.com. 4

Sources

- 1. brainly.com [brainly.com]

- 2. Question: What reagents are needed to convert cyclopentene into (a)bromoc.. [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. homework.study.com [homework.study.com]

- 5. odinity.com [odinity.com]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. Lab Report on Synthesis of Ferrocene [art-xy.com]

use of 5-bromocyclopenta-1,3-diene for synthesizing substituted ferrocenes

Application Note: Synthesis of Substituted Ferrocenes via 5-Bromocyclopenta-1,3-diene Intermediates

Executive Summary

The synthesis of functionally diverse substituted ferrocenes is a cornerstone of organometallic chemistry, enabling advancements in asymmetric catalysis, materials science, and bioinorganic drug development. A critical pathway to these derivatives relies on the use of 5-bromocyclopenta-1,3-diene as a transient precursor to generate 1,1'-dibromoferrocene (CAS 1293-65-8)[1][2]. This application note details the mechanistic causality, handling protocols for unstable intermediates, and the downstream lithium-halogen exchange workflows—often termed the "ferrocene-chemist's dream reaction"—used to synthesize high-value disubstituted ferrocenes[3].

Mechanistic Causality & Expert Insights

The Instability of 5-Bromocyclopenta-1,3-diene

5-Bromocyclopenta-1,3-diene is an exceptionally reactive conjugated diene. The presence of the electron-withdrawing bromine atom at the allylic/homoallylic position significantly alters its electronic landscape. At room temperature, the molecule rapidly undergoes a spontaneous [4+2] Diels-Alder cycloaddition, acting simultaneously as both a diene and a dienophile to form a dicyclopentadiene derivative[4].

-

Causality in Experimental Design: To prevent dimerization, 5-bromocyclopenta-1,3-diene must be synthesized in situ at cryogenic temperatures (typically -78 °C) and immediately deprotonated to form the more stable bromocyclopentadienyl anion (

).

Iron Coordination and Oxidation States

The synthesis of 1,1'-dibromoferrocene requires the reaction of the bromocyclopentadienyl anion with an iron source. Anhydrous iron(II) chloride (

-

Causality in Experimental Design: The use of iron(III) chloride (

) must be strictly avoided.

Lithium-Halogen Exchange: The Gateway to Substitution

Once 1,1'-dibromoferrocene is isolated, it serves as a master precursor. The bromine substituents enhance the electrophilic character of the rings, making them highly susceptible to lithium-halogen exchange using organolithium reagents (e.g., n-butyllithium)[3][6]. This generates nucleophilic lithioferrocene intermediates that can be trapped by a vast array of electrophiles to yield mono- or 1,1'-disubstituted ferrocenes[7].

Reaction Pathway Visualization

The following diagram illustrates the workflow from the unstable diene to complex substituted ferrocenes.

Reaction pathway from 5-bromocyclopenta-1,3-diene to substituted ferrocenes.

Experimental Protocols

Protocol 1: Synthesis of 1,1'-Dibromoferrocene

Note: This protocol relies on a self-validating colorimetric shift. The transition from a pale suspension to a deep orange/red solution indicates successful sandwich complex formation.

Reagents: Freshly cracked cyclopentadiene, N-bromosuccinimide (NBS), sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous

-

Diene Generation: In a flame-dried Schlenk flask under argon, dissolve cyclopentadiene (2.0 eq) in dry THF and cool to -78 °C. Slowly add NBS (2.0 eq). Stir for 30 minutes to generate 5-bromocyclopenta-1,3-diene. Do not allow the temperature to rise above -50 °C to prevent dimerization.

-

Anion Formation: Slowly transfer the cold solution via cannula into a separate flask containing a suspension of NaH (2.1 eq) in THF at -78 °C. Hydrogen gas evolution will occur. Stir for 1 hour until gas evolution ceases, yielding the bromocyclopentadienyl anion.

-

Metallation: Add anhydrous

(1.0 eq) in one portion under a strong counter-flow of argon. -

Maturation: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12 hours). The mixture will turn a deep orange-red[8].

-

Workup: Quench with deoxygenated water. Extract with diethyl ether (3 × 50 mL). Wash the organic layer with brine, dry over

, and concentrate under reduced pressure. -

Purification: Purify via silica gel flash chromatography (eluent: hexanes) to isolate 1,1'-dibromoferrocene as an orange crystalline solid.

Protocol 2: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

This protocol utilizes the 1,1'-dibromoferrocene synthesized in Protocol 1 to create a ubiquitous catalytic ligand.

-

Lithiation: Dissolve 1,1'-dibromoferrocene (1.0 eq) in dry THF under argon and cool to -78 °C.

-

Halogen Exchange: Dropwise add n-butyllithium (2.2 eq, 1.6 M in hexanes). Stir at -78 °C for 30 minutes to ensure complete formation of 1,1'-dilithioferrocene[6].

-

Electrophilic Quench: Slowly add chlorodiphenylphosphine (

, 2.2 eq) via syringe. -

Completion: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous

. Extract with dichloromethane, dry over

Quantitative Data Summary

The versatility of 1,1'-dibromoferrocene allows for the synthesis of various derivatives. The table below summarizes the expected outcomes when substituting the electrophile in Protocol 2.

| Target Substituted Ferrocene | Electrophile Added | Equivalents | Reaction Temp (°C) | Expected Yield (%) | Primary Application |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Chlorodiphenylphosphine ( | 2.2 | -78 to RT | 80 - 85% | Cross-coupling ligand[3] |

| 1,1'-Diiodoferrocene | Iodine ( | 2.2 | -78 to RT | 72 - 74% | Halogen-bonding networks[7] |

| 1,1'-Ferrocenedicarboxaldehyde | Dimethylformamide (DMF) | 2.5 | -78 to RT | 88 - 92% | Dendrimer synthesis[9] |

| 1-Bromo-2-formylferrocene | DMF (with TMEDA base) | 1.1 | -70 to RT | > 90% | Asymmetric precursors[6] |

References

-

PubChem. Ferrocene, 1,1'-dibromo- | C10H8Br2Fe | CID 71310735. Retrieved from:[Link]

-

ResearchGate. The self–indicating preparation of bromoferrocenes from stannylferrocenes and an improved synthesis of di-iodoferrocene. Retrieved from: [Link]

-

Academia.edu. The conversion of 1,1′-dibromoferrocene to 1,2-dibromoferrocene: The ferrocene-chemist's dream reaction. Retrieved from:[Link]

-

ACS Publications. Sitting Out the Halogen Dance. Room-Temperature Formation of 2,2′-Dilithio-1,1′-dibromoferrocene. TMEDA and Related Lithium Complexes: A Synthetic Route to Multiply Substituted Ferrocenes. Retrieved from: [Link]

-

Encyclopedia.pub. Synthesis of Ferrocenyl Phosphorhydrazone Dendrimers. Retrieved from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ferrocene, 1,1'-dibromo- | C10H8Br2Fe | CID 71310735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (PDF) The conversion of 1,1′-dibromoferrocene to 1,2-dibromoferrocene: The ferrocene-chemist’s dream reaction [academia.edu]

- 4. 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | 2519-10-0 | Benchchem [benchchem.com]

- 5. kcl.digimat.in [kcl.digimat.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CAS 1293-65-8: 1,1'-Dibromoferrocene | CymitQuimica [cymitquimica.com]

- 9. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols: Bromocyclopentane as a Versatile Intermediate in Pharmaceutical Synthesis

Prepared by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs). Bromocyclopentane (CAS No: 137-43-9), a cyclic alkyl halide, has emerged as a cornerstone building block, valued for its unique combination of stability and reactivity.[1][2] The incorporation of a cyclopentyl moiety into a drug candidate can significantly influence its pharmacological profile, affecting parameters such as metabolic stability, receptor binding affinity, and overall potency.[3][4] The five-membered ring is more stable than smaller cycloalkanes due to reduced angle strain and can introduce a favorable conformational rigidity to a molecule.[4]

These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals. We will explore the fundamental reactivity of bromocyclopentane and provide detailed, field-proven protocols for its application in the synthesis of key pharmaceutical intermediates, focusing on its role as an alkylating agent and a precursor for carbocyclic nucleoside analogues.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in synthesis. Bromocyclopentane is a colorless to pale yellow liquid, and its key physical and chemical characteristics are summarized below.[1][5]

| Property | Value | Reference(s) |

| CAS Number | 137-43-9 | [6] |

| Molecular Formula | C₅H₉Br | [6] |

| Molecular Weight | 149.03 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [5][7] |

| Density | ~1.39 g/mL at 25 °C | [1][7] |

| Boiling Point | 137-139 °C | [1][7] |

| Flash Point | ~35-42 °C (95-108 °F) | [1][5] |

| Solubility | Immiscible in water; Soluble in ethanol, ether | [7][8] |

| Refractive Index (n20/D) | ~1.488 | [7][8] |

Causality of Reactivity

The synthetic utility of bromocyclopentane is primarily dictated by the carbon-bromine (C-Br) bond. The bromine atom is an excellent leaving group due to its size and polarizability, making the adjacent carbon atom electrophilic.[1] This inherent reactivity allows bromocyclopentane to participate in a range of crucial transformations:

-

Nucleophilic Substitution (Sₙ2/Sₙ1): As a secondary alkyl halide, it can undergo both Sₙ2 and Sₙ1 reactions. In the presence of strong, unhindered nucleophiles, it readily participates in Sₙ2 reactions, allowing for the direct introduction of the cyclopentyl group onto heteroatoms (O, N, S) or carbon nucleophiles.[1][2] This is a cornerstone of its function as an alkylating agent.[2][3]

-

Grignard Reagent Formation: It reacts efficiently with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form cyclopentylmagnesium bromide.[1][9] This organometallic reagent is a powerful carbon nucleophile, essential for creating new carbon-carbon bonds, a fundamental operation in building complex molecular skeletons found in many pharmaceuticals.[1][10]

Caption: Core reactivity pathways of bromocyclopentane.

Core Applications & Protocols in Pharmaceutical Synthesis

Bromocyclopentane's versatility makes it a valuable intermediate across multiple therapeutic areas. Below are key applications with detailed protocols.

Application 1: Grignard Reagent for C-C Bond Formation in Anticholinergic Agents

The formation of cyclopentylmagnesium bromide is a pivotal first step in the synthesis of various APIs.[1] One notable example is its use in preparing precursors for muscarinic anticholinergics like Glycopyrrolate Bromide.[11][12] The Grignard reagent enables the construction of a tertiary alcohol, a key structural motif.

This protocol describes the formation of the Grignard reagent, a critical precursor for subsequent reactions.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromocyclopentane

-

Anhydrous Tetrahydrofuran (THF)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel (all flame-dried)

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (N₂ or Ar). Equip the flask with a magnetic stir bar.

-

Initiation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface.

-

Solvent Addition: Allow the flask to cool, then add anhydrous THF to cover the magnesium.

-

Reagent Addition: Dissolve bromocyclopentane (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the bromocyclopentane solution to the magnesium suspension.

-

Reaction Exotherm: The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

-

Controlled Addition: Once initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux. Use a water bath for cooling if the reaction becomes too vigorous.

-

Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed. The resulting solution of cyclopentylmagnesium bromide is ready for use in the next step.

Trustworthiness Check: The successful formation of the Grignard reagent is visually confirmed by the consumption of the metallic magnesium and the formation of a cloudy, grayish-brown solution. A small aliquot can be quenched with water to test for the characteristic basicity with a pH indicator.

Caption: Workflow for Grignard reagent preparation.

Application 2: Precursor for Carbocyclic Nucleoside Analogues (e.g., Abacavir)

Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the sugar moiety, are a critical class of antiviral drugs.[13] They are more resistant to enzymatic cleavage, leading to improved metabolic stability.[13][14] Abacavir, an essential medicine for treating HIV, is a prime example.[15] While many syntheses use pre-made chiral building blocks, these can be conceptually derived from bromocyclopentane through a series of well-established transformations. The key is a convergent synthesis, where the functionalized carbocycle and the purine base are prepared separately and then coupled.[14][16]

This protocol outlines the key coupling step. It assumes the prior synthesis of the chiral intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, and the purine base, 2-amino-6-chloropurine.

Materials:

-

(1S,4R)-4-amino-2-cyclopentene-1-methanol (or its protected equivalent)

-

2-amino-6-chloropurine

-

A suitable base (e.g., Triethylamine, NaH)

-

Anhydrous polar aprotic solvent (e.g., DMF, Ethanol)

-

Inert atmosphere (N₂ or Ar)

Procedure:

-

Reactant Setup: In a flame-dried flask under an inert atmosphere, dissolve the purine base (1.0 equivalent) and the chiral amino alcohol (1.1 equivalents) in the chosen anhydrous solvent.

-

Base Addition: Cool the solution to 0 °C and add the base (1.5 equivalents) portion-wise or dropwise, ensuring the temperature remains low.

-

Reaction: Allow the reaction to slowly warm to room temperature and then heat as required (e.g., to reflux in ethanol) for several hours (typically 12-24h).[17]

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Cool the mixture and quench any remaining base with a mild acid (e.g., saturated aq. NH₄Cl). Remove the organic solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the coupled intermediate, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol.[16]

Causality and Self-Validation: This SₙAr (Nucleophilic Aromatic Substitution) reaction is driven by the displacement of the chloride on the purine ring by the amino group of the cyclopentenyl intermediate. The success of the reaction is validated by LC-MS analysis, which will show the disappearance of starting materials and the emergence of a new peak with the expected mass of the coupled product. Subsequent steps would involve displacement of the remaining chlorine with cyclopropylamine to complete the synthesis of Abacavir.[16][17]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. fiveable.me [fiveable.me]

- 5. Bromocyclopentane - Wikipedia [en.wikipedia.org]

- 6. Bromocyclopentane | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Bromocyclopentane | 137-43-9 [chemicalbook.com]

- 9. Bromocyclopentane | 137-43-9 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

Advanced Application Note: Iron-Catalyzed Dinitrogen Activation and Fixation

Executive Summary & Mechanistic Rationale

The conversion of atmospheric dinitrogen (N